trans-5-Aminooxepan-4-OL hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-5-aminooxepan-4-ol;hydrochloride: is a chemical compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group and a hydroxyl group attached to an oxepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-5-aminooxepan-4-ol;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable amino alcohol with an epoxide, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often require the use of solvents such as methanol or ethanol and may involve catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of trans-5-aminooxepan-4-ol;hydrochloride may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-5-aminooxepan-4-ol;hydrochloride can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemistry: In organic synthesis, trans-5-aminooxepan-4-ol;hydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also serve as a probe to study the interactions of amino alcohols with biological systems.
Medicine: In medicinal chemistry, trans-5-aminooxepan-4-ol;hydrochloride is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of trans-5-aminooxepan-4-ol;hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- trans-4-aminocyclohexanol hydrochloride
- cis-4-aminocyclohexanol hydrochloride
- 4-amino-cyclohexanol hydrochloride
Comparison: Compared to these similar compounds, trans-5-aminooxepan-4-ol;hydrochloride has a unique oxepane ring structure, which imparts different chemical and physical properties. This uniqueness can influence its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C6H14ClNO2 |
---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
(4S,5S)-5-aminooxepan-4-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c7-5-1-3-9-4-2-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m0./s1 |
InChI Key |
NAVYCXSJZNUEED-GEMLJDPKSA-N |
Isomeric SMILES |
C1COCC[C@@H]([C@H]1N)O.Cl |
Canonical SMILES |
C1COCCC(C1N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.